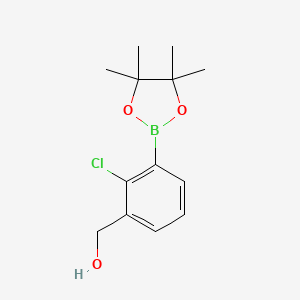

(2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Description

¹¹B Nuclear Magnetic Resonance Spectral Features and Computational Modeling

The ¹¹B nuclear magnetic resonance spectroscopy provides essential information for characterizing the boron environment in this compound. Boronic esters typically exhibit ¹¹B chemical shifts in the range of 26-31 parts per million, with the specific value depending on the electronic nature of the substituents and the coordination environment around the boron atom. The compound demonstrates characteristic resonances consistent with tricoordinate boron in cyclic ester environments, with chemical shifts falling within the expected range for pinacol boronic esters.

Computational modeling studies using density functional theory methods provide valuable insights into the relationship between molecular structure and nuclear magnetic resonance parameters. The ¹¹B electric field gradient and chemical shift tensors can be calculated using gradient-corrected density functional theory approaches, with the revPBE functional showing excellent agreement with experimental observations. The chemical shift anisotropy values for boronic esters typically range from 10-40 parts per million, with tensor spans providing sensitive indicators of molecular and electronic structure variations.

The fluoride coordination method represents an innovative approach for monitoring boronate ester formation and characterization. When treated with fluoride ions, the boronic ester functionality forms fluoroboronate derivatives that exhibit distinct ¹¹B resonances at approximately 9 parts per million. This method allows for quantitative determination of boronate ester content in complex mixtures and provides valuable information about the coordination state of the boron center. The technique demonstrates particular utility in studying dynamic covalent systems where boronate ester formation and hydrolysis occur simultaneously.

Fourier Transform Infrared Vibrational Modes of Boronic Ester Functionality

The vibrational spectroscopic characteristics of boronic ester compounds provide distinctive fingerprint patterns that enable reliable identification and structural confirmation. The infrared spectrum of this compound exhibits specific absorption bands characteristic of the boron-oxygen and carbon-boron bond vibrations within the dioxaborolane ring system. The systematic investigation of twenty-eight different boronic acid, boroxine anhydride, and boronate ester species has established reliable vibrational assignments for these functional groups.

The boron-oxygen stretching vibrations in boronate esters typically appear in distinct regions of the infrared spectrum, with symmetric and antisymmetric modes providing characteristic patterns. The dioxaborolane ring system exhibits specific vibrational modes that can be distinguished from other boron-containing functionalities through careful frequency analysis. Density functional theory calculations using B3LYP/6-31G(d) methods provide accurate predictions of vibrational frequencies, with typical agreement within ±8 wavenumbers of experimental values.

The carbon-boron stretching vibrations contribute additional characteristic bands that serve as diagnostic indicators of boronic ester functionality. The specific symmetry of each vibrational mode determines the magnitude of its dipole vector and consequently its intensity in the infrared spectrum. The computational frequency analysis allows for resolution of closely related yet vibrationally distinct modes that may appear as broadened absorption bands in experimental spectra. The fingerprint region below 1500 wavenumbers contains several diagnostic bands specific to boronic ester compounds, including out-of-plane bending modes and ring deformation vibrations.

Comparative Analysis with Structural Analogues

The structural characterization of this compound benefits significantly from comparison with closely related compounds within the same chemical family. The compound (4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol represents a positional isomer that differs only in the relative positions of the chlorine and boron substituents on the aromatic ring. This structural similarity provides valuable insights into the influence of substitution patterns on molecular properties and spectroscopic characteristics.

The fluorine-substituted analogue (2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol exhibits similar structural features but with distinct electronic properties due to the different halogen substituent. The molecular weight of 252.09 grams per mole for the fluorine analogue compared to the higher molecular weight of the chlorine derivative reflects the atomic mass differences between these halogens. The electronic effects of fluorine versus chlorine substitution influence the boron coordination environment and can be detected through variations in ¹¹B nuclear magnetic resonance chemical shifts and infrared vibrational frequencies.

The methoxy-substituted compound (3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol provides an example of electron-donating substituent effects on the molecular structure. The presence of the methoxy group introduces different electronic characteristics compared to the electron-withdrawing chlorine substituent, resulting in measurable changes in spectroscopic properties. The molecular formula C₁₄H₂₁BNO₄ and molecular weight of approximately 275.10 grams per mole demonstrate the structural modifications while maintaining the core boronic ester functionality.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Electronic Effect |

|---|---|---|---|---|

| 2-Chloro derivative | C₁₃H₁₈BClO₃ | 268.54 | Chloro | Electron-withdrawing |

| 4-Chloro derivative | C₁₃H₁₈BClO₃ | 268.54 | Chloro | Electron-withdrawing |

| 2-Fluoro derivative | C₁₃H₁₈BFO₃ | 252.09 | Fluoro | Electron-withdrawing |

| 3-Methoxy derivative | C₁₄H₂₁BNO₄ | 275.10 | Methoxy | Electron-donating |

The solid-state nuclear magnetic resonance studies of multiple boronic acid and ester compounds reveal systematic trends in ¹¹B parameters that correlate with structural features. The quadrupolar coupling constants typically range from 2.66 to 3.29 megahertz for boronic esters, with values generally smaller than those observed for the corresponding boronic acids. The chemical shift anisotropy parameters show significant variation, with span values ranging from 10 to 40 parts per million depending on the specific substituent pattern and molecular geometry. These comparative data provide valuable benchmarks for interpreting the spectroscopic properties of this compound within the broader context of boronic ester chemistry.

Properties

IUPAC Name |

[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-16)11(10)15/h5-7,16H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLMMENVLOTBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901151770 | |

| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901151770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400755-07-8 | |

| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400755-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901151770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that similar compounds are often used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles. This suggests that the compound could interact with these types of molecules in the body.

Mode of Action

The compound is likely to interact with its targets through a process known as phosphitylation. This process involves the transfer of a phosphorus-containing group to the target molecule, which can result in significant changes to the target’s properties and functions.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. Given its potential role in phosphitylation, it could lead to significant changes in the properties and functions of target molecules.

Biological Activity

The compound (2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS Number: 1400755-07-8) is characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including anti-inflammatory and antimicrobial properties, supported by relevant studies and data.

| Property | Value |

|---|---|

| Molecular Formula | C13H18BClO3 |

| Molar Mass | 256.15 g/mol |

| IUPAC Name | [2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |

| InChI Key | HBLMMENVLOTBES-UHFFFAOYSA-N |

| Storage Conditions | Inert atmosphere at 2-8°C |

1. Anti-inflammatory Properties

Research has indicated that compounds with similar structures to this compound exhibit significant anti-inflammatory effects. These effects are often mediated through the modulation of key signaling pathways such as NF-κB. For instance:

- Study Findings : A study demonstrated that derivatives of boron-containing phenols can inhibit pro-inflammatory cytokines in vitro. The compound's ability to decrease NF-κB activity correlates with reduced inflammatory responses .

2. Antimicrobial Activity

The compound also shows potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various pathogens:

- Mechanism of Action : The presence of the dioxaborolane moiety may enhance the compound's interaction with microbial cell membranes or metabolic pathways.

- Case Study : A comparative analysis of related compounds indicated that those with phenolic hydroxyl groups exhibited enhanced antibacterial properties against Gram-positive bacteria .

Case Study 1: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of boron-containing compounds revealed that this compound significantly reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The results suggested a potential therapeutic application for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of phenolic compounds against Staphylococcus aureus and Escherichia coli:

- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

This highlights its potential as a lead compound for developing new antimicrobial agents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that boron-containing compounds can exhibit anticancer properties. The incorporation of the dioxaborolane moiety in this compound enhances its ability to interact with biological targets. Studies have shown that similar compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways involved in tumor growth and metastasis .

Drug Development

The compound serves as a potential scaffold for developing new pharmaceuticals. Its unique structure allows for modifications that can lead to improved efficacy and selectivity against specific diseases. For instance, derivatives of boronic acids are known to be effective in targeting proteasomes in cancer therapy .

Organic Synthesis

Cross-Coupling Reactions

(2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules. The presence of the dioxaborolane group facilitates the reaction with various aryl halides .

Functionalization of Aromatic Compounds

The compound can be employed to functionalize aromatic rings through electrophilic aromatic substitution reactions. This property is particularly useful in synthesizing fine chemicals and intermediates used in agrochemicals and pharmaceuticals .

Material Science

Polymer Chemistry

In material science, the compound's boron content makes it a candidate for developing boron-containing polymers. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .

Sensor Development

Research indicates that boron-containing compounds can be used in creating sensors for detecting biologically relevant molecules. The unique electronic properties of the dioxaborolane moiety allow for selective binding with target analytes, leading to potential applications in medical diagnostics .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type Variations

The compound’s reactivity and physicochemical properties are influenced by the position of substituents on the phenyl ring. Below is a comparison with closely related analogs:

Table 1: Substituent Effects on Boronate-Containing Methanol Derivatives

Key Observations :

- Chlorine Position : Moving the chloro group from position 2 (target compound) to 4 (compound 2d) alters steric and electronic environments, affecting coupling reactivity.

- Fluorine vs. Chlorine : Fluorinated analogs (e.g., 2e) exhibit higher yields (95%) compared to chlorinated derivatives, likely due to reduced steric hindrance .

- Methyl Substitution : The presence of a methyl group (e.g., 2g) improves yield (97%) and stability, possibly by enhancing solubility .

Functional Group Variations

Table 2: Alcohol Group Modifications

Key Observations :

- Ethanol vs. Methanol: Ethanol derivatives (e.g., 2-(3-B-phenyl)ethanol) exhibit lower molecular weights and altered solubility profiles, making them suitable for liposomal drug delivery .

- Phenol Derivatives: Compounds like 2-chloro-3-methyl-4-B-phenol (CID 129896939) introduce a phenolic -OH group, enhancing hydrogen-bonding capacity for crystal engineering .

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from appropriately substituted phenylboronic acid pinacol esters or halogenated aromatic precursors, followed by introduction or manipulation of the hydroxymethyl group and chlorination at the ortho position relative to the boronate ester. The key steps involve:

- Formation of boronic ester moiety (pinacol boronate)

- Introduction or retention of the 2-chloro substituent on the phenyl ring

- Installation or preservation of the benzylic hydroxymethyl group

Palladium-Catalyzed Cross-Coupling Approach

A common and effective method to prepare this compound involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using halogenated phenyl derivatives and boronic esters.

- A mixture of (S)-6-chloro-N-(6-(2-methylpyrrolidin-1-yl)pyridin-2-yl)-triazolo[1,5-a]pyridin-8-amine (0.3 mmol), (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (0.36 mmol), Pd2(dba)3 (0.05 mmol), X-Phos (0.06 mmol), and Cs2CO3 (0.6 mmol) in dioxane/H2O (30 mL/5 mL) was stirred at reflux for 18 hours under nitrogen atmosphere. The reaction mixture was concentrated and purified by preparative HPLC to yield the desired product with 21% isolated yield.

This method highlights the use of:

- Palladium catalyst (Pd2(dba)3)

- Phosphine ligand (X-Phos)

- Base (Cs2CO3)

- Mixed solvent system (dioxane/water)

- Inert atmosphere (N2)

Protection of Hydroxymethyl Group

To improve reaction selectivity and yield, the hydroxymethyl group is often protected as a silyl ether before further transformations.

- Under argon atmosphere, DMAP (4-dimethylaminopyridine) was added slowly to a solution of 3-(hydroxymethyl)phenylboronic acid pinacol ester and tert-butyldimethylsilyl chloride (TBDMSCl) in dry tetrahydrofuran (THF) at 0 °C. The mixture was stirred for 24 hours at 20 °C. The resulting solid was filtered off, and the filtrate concentrated and purified by column chromatography to afford the silyl-protected intermediate with 71% yield.

This step is crucial to:

- Prevent side reactions of the hydroxyl group

- Facilitate subsequent coupling or substitution reactions

Suzuki Coupling with Boronic Ester and Halogenated Precursors

Another reported method involves coupling of the boronic ester containing the hydroxymethyl group with halogenated aromatic compounds in the presence of palladium catalysts.

- A mixture of compound 34-3 (10 g, 31.1 mmol), (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (7.64 g, 32.6 mmol), and potassium phosphate (15.7 g, 77.9 mmol) in THF/H2O (120/30 mL) was treated with Pd(dppf)Cl2 (1.27 g, 1.56 mmol) under nitrogen atmosphere. The mixture was refluxed for 16 hours, then worked up and purified by silica gel chromatography to give the coupled product.

This method uses:

- Pd(dppf)Cl2 catalyst (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride)

- Potassium phosphate as base

- Mixed aqueous-organic solvent system

- Reflux conditions under inert atmosphere

Summary of Key Preparation Conditions and Yields

| Method Description | Catalyst/ Reagents | Solvent System | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd2(dba)3 + X-Phos catalyzed coupling | Pd2(dba)3, X-Phos, Cs2CO3 | Dioxane/H2O | Reflux, 18 h, N2 | 21 | Direct coupling with boronic ester |

| Hydroxymethyl protection with TBDMSCl | TBDMSCl, DMAP | Dry THF | 0 °C to 20 °C, 24 h | 71 | Protects hydroxyl group before coupling |

| Pd(dppf)Cl2 catalyzed Suzuki coupling | Pd(dppf)Cl2, K3PO4 | THF/H2O | Reflux, 16 h, N2 | Not specified | Coupling with halogenated aromatic precursor |

Analytical Data Supporting Preparation

- HPLC Analysis: Purity confirmed at 100% at 214 nm and 254 nm with retention time ~5.54 min.

- NMR Characterization: Proton NMR spectra show characteristic aromatic and hydroxymethyl signals consistent with the target structure.

- Mass Spectrometry: LC-MS confirms molecular ion peak at m/z 401 [M + H]+ for the target compound.

Additional Notes from Literature

- The use of protective groups like TBDMS on the hydroxymethyl moiety is critical to avoid undesired side reactions during palladium-catalyzed cross-coupling.

- The choice of base (Cs2CO3, K3PO4) and ligand (X-Phos, dppf) significantly affects the coupling efficiency and yield.

- Inert atmosphere (nitrogen or argon) and anhydrous conditions are essential for high-yielding reactions.

- Reflux temperatures in mixed organic-aqueous solvents facilitate the coupling process.

Q & A

Basic: What are the common synthetic routes for preparing (2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or borylation reactions. A representative method involves reacting a halogenated benzyl alcohol precursor (e.g., 3-chloro-2-iodophenylmethanol) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., Na₂CO₃) in a polar aprotic solvent like DMF or THF . Post-reaction, purification via column chromatography or recrystallization ensures high purity. The boronic ester group is sensitive to hydrolysis, requiring anhydrous conditions and inert atmospheres (N₂/Ar) during synthesis .

Advanced: How can reaction conditions be optimized to improve yield in cross-coupling reactions involving this boronic ester?

Answer:

Optimization requires systematic evaluation of:

- Catalyst system : PdCl₂(dppf)·CH₂Cl₂ (0.5–2 mol%) is effective, but alternatives like Pd(PPh₃)₄ may reduce side reactions .

- Solvent : DMF enhances solubility of aromatic intermediates, while THF minimizes undesired protodeboronation .

- Temperature : Reactions at 80–100°C balance kinetics and stability of the boronic ester.

- Base selection : Weak bases (e.g., K₃PO₄) reduce competing hydrolysis compared to stronger bases like NaOH .

Design of Experiment (DoE) approaches, as described in metabolomic studies, can statistically identify optimal parameter combinations .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm the aromatic substitution pattern and boronic ester integrity. The pinacol methyl groups appear as singlets at δ ~1.3 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺ at m/z 269.1) .

- FT-IR : Peaks at ~1340 cm⁻¹ (B-O) and ~1600 cm⁻¹ (aromatic C=C) validate functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using methanol/water gradients .

Advanced: How should researchers address discrepancies in spectroscopic data during structural validation?

Answer:

Contradictions (e.g., unexpected splitting in NMR or anomalous MS fragments) may arise from:

- Residual solvents : Drying under vacuum or deuterated solvent exchange eliminates interference .

- Tautomerism or rotamers : Variable-temperature NMR (VT-NMR) can resolve dynamic effects .

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed boronic acid). Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive confirmation .

Safety: What protocols are essential for handling this compound in laboratory settings?

Answer:

- Hazard Analysis : Conduct a risk assessment per ACS guidelines, focusing on boronic ester reactivity (R36/37/38) and methanol toxicity .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage : Store at 0–6°C under inert gas to prevent hydrolysis; monitor for pressure buildup due to potential gas evolution during decomposition .

Advanced: What strategies mitigate stability issues during long-term storage or catalytic applications?

Answer:

- Stabilizers : Add radical scavengers (e.g., BHT) to suppress oxidative degradation .

- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances shelf life .

- Inert matrices : Encapsulation in mesoporous silica or metal-organic frameworks (MOFs) prevents moisture contact .

Basic: How is this compound utilized in medicinal chemistry or materials science?

Answer:

- Suzuki Coupling : Serves as a boronic ester intermediate for synthesizing biaryl structures in drug candidates (e.g., kinase inhibitors) .

- Polymer Chemistry : Incorporates into conjugated polymers for OLEDs or sensors via cross-coupling .

- Proteolysis-Targeting Chimeras (PROTACs) : Functionalized to link E3 ligases and target proteins .

Advanced: What computational tools predict reactivity or regioselectivity in reactions involving this compound?

Answer:

- DFT Calculations : Gaussian or ORCA software models transition states for cross-coupling, predicting regioselectivity at the chloro-substituted phenyl ring .

- Machine Learning : Platforms like Chemprop train on reaction databases to forecast optimal catalysts or solvents .

Basic: What purification techniques are effective for isolating this compound post-synthesis?

Answer:

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) elutes the boronic ester while retaining polar impurities .

- Recrystallization : Use hexane/chloroform mixtures at low temperatures to isolate crystalline product .

Advanced: How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.